molecular formula C9H7BrN2 B3059231 6-Bromo-2-methylquinazoline CAS No. 959007-52-4

6-Bromo-2-methylquinazoline

Cat. No.: B3059231
CAS No.: 959007-52-4
M. Wt: 223.07 g/mol
InChI Key: PVVMJVJYMNEHMR-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Heterocyclic System in Academic Research

The quinazoline scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of medicinal chemistry and materials science. nih.govarabjchem.org This "privileged structure" is found in over 200 naturally occurring alkaloids and serves as the fundamental framework for numerous synthetic compounds with a broad spectrum of biological activities. nih.govderpharmachemica.com The inherent stability of the quinazoline nucleus, coupled with its capacity for diverse functionalization, has made it a focal point of academic and industrial research for decades. nih.gov

Quinazoline derivatives have been extensively investigated and have shown a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antihypertensive activities. guidechem.comresearchgate.netscielo.br Several FDA-approved drugs, such as Gefitinib (B1684475), Erlotinib, and Doxazosin, feature the quinazoline core, underscoring its therapeutic relevance. nih.govderpharmachemica.com The versatility of the quinazoline system allows for fine-tuning of its physicochemical and biological properties through the introduction of various substituents at different positions of the ring system. lookchem.com

The Role of Halogenation and Alkylation in Modulating Quinazoline Structure and Activity

The introduction of halogen atoms and alkyl groups onto the quinazoline framework is a key strategy employed by medicinal chemists to modulate the compound's structure and biological activity.

Halogenation , particularly the incorporation of a bromine atom, can significantly influence a molecule's properties. The presence of a halogen, such as the bromine at the 6-position in 6-Bromo-2-methylquinazoline, can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes. zenodo.org Furthermore, halogens can act as bioisosteres for other functional groups and can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. zenodo.orgnbinno.com Research has indicated that the presence of a halogen atom at the 6-position of the quinazoline ring can improve anticancer effects. nih.gov

Alkylation , the addition of an alkyl group like the methyl group at the 2-position of this compound, also plays a crucial role in modifying the compound's characteristics. Alkylation can alter the steric and electronic properties of the molecule, which in turn can affect its reactivity and interaction with biological targets. The methyl group can influence the compound's metabolic stability and its binding affinity to enzymes or receptors. The alkylation of the quinazoline core is a widely used method to create a library of derivatives for structure-activity relationship (SAR) studies, aiming to optimize therapeutic efficacy. arabjchem.org

Overview of this compound as a Research Subject

This compound serves as a pivotal building block in the synthesis of more elaborate chemical entities. Its bifunctional nature, possessing both a reactive bromo substituent and a methyl group, allows for a variety of chemical transformations. The bromine atom can be readily substituted by other functional groups through nucleophilic aromatic substitution or participate in cross-coupling reactions, enabling the construction of diverse molecular architectures.

Research studies have utilized this compound as a key intermediate in the development of compounds with potential therapeutic applications. For instance, it has been a precursor in the synthesis of novel Schiff bases and other derivatives that have been evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. In these studies, the this compound moiety often forms the core scaffold upon which further chemical diversity is built.

Below is a table summarizing some of the key properties of this compound and related compounds.

PropertyValueSource
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
CAS Number 959007-52-4
Boiling Point (Predicted) 320.1±22.0 °C
Density (Predicted) 1.565±0.06 g/cm³
pKa (Predicted) 3.87±0.50

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVMJVJYMNEHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=C(C=CC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346655
Record name 6-Bromo-2-methylquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959007-52-4
Record name 6-Bromo-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methylquinazoline
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Synthetic Methodologies for 6 Bromo 2 Methylquinazoline and Its Analogues

Historical and Contemporary Approaches to Quinazoline (B50416) Scaffold Synthesis

The synthesis of the quinazoline scaffold, a core structure in many biologically active compounds, has evolved significantly over the years. Early and historically important methods for constructing the quinazoline ring system include the Niementowski and Bischler syntheses. The Niementowski reaction, a classical approach, involves the condensation of anthranilic acids with amides. The Bischler synthesis provides another foundational route to this heterocyclic system. These traditional methods, while groundbreaking for their time, often necessitate high temperatures and can be limited in scope and yield.

In contrast, contemporary approaches to quinazoline synthesis have been revolutionized by the advent of modern organic chemistry techniques. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance. The use of microwave-assisted synthesis, for example, has been shown to significantly accelerate reaction times and improve yields in quinazoline formation. Furthermore, the development of multi-component reactions has provided more efficient and atom-economical pathways to complex quinazoline derivatives in a single step. Modern syntheses also frequently employ a variety of starting materials, including 2-aminobenzonitriles, 2-aminobenzylamines, and substituted anthranilic acids, allowing for diverse substitution patterns on the final quinazoline product.

Targeted Synthesis of 6-Bromo-2-methylquinazoline

The specific synthesis of this compound requires precise strategies for the introduction of both the bromine atom at the C-6 position and the methyl group at the C-2 position.

Strategies for Introducing Bromine at the C-6 Position

The introduction of a bromine atom at the 6-position of the quinazoline ring can be achieved through several synthetic routes. One common strategy is the direct bromination of a pre-existing quinazoline derivative. For instance, the bromination of 2-methylquinazolin-4(3H)-one can be carried out using bromine in acetic acid to yield 6-bromo-2-methylquinazolin-4(3H)-one. semanticscholar.org This intermediate can then be further modified to produce this compound. Another effective method involves starting with a pre-brominated precursor, such as 5-bromoanthranilic acid. mediresonline.orggrafiati.com This ensures the bromine atom is in the desired position from the initial stages of the synthesis. For example, 5-bromoanthranilic acid can be used as a starting material to synthesize the corresponding 6-bromo-2-substituted-3,1-benzoxazin-4-one, which then serves as a key intermediate for the formation of the quinazoline ring. mediresonline.orggrafiati.com

Methods for Methylation at the C-2 Position

The methyl group at the C-2 position is typically introduced by using a reagent that contains a methyl group during the cyclization step of the quinazoline ring formation. A frequently employed method involves the use of acetic anhydride (B1165640) in the reaction with a suitable amino-functionalized benzene (B151609) derivative. For example, the cyclocondensation of 2-aminobenzylamine with acetic anhydride is a known method for preparing 4-methylquinazolines, which can be subsequently functionalized. In the context of this compound, a common precursor is 2-methyl-(6-bromo)-quinazolin-4(3H)-one, which already incorporates the C-2 methyl group. derpharmachemica.com This intermediate is often synthesized from the appropriately substituted anthranilic acid and a source for the methyl group.

Multi-step Reaction Sequences for Quinazoline Synthesis

The synthesis of this compound is typically a multi-step process. A common and practical approach begins with the synthesis of 6-bromo-2-methylquinazolin-4(3H)-one. This key intermediate can be prepared by reacting 5-bromoanthranilic acid with a suitable reagent to introduce the 2-methyl group and facilitate cyclization. mediresonline.orggrafiati.com

Once 6-bromo-2-methylquinazolin-4(3H)-one is obtained, it can be converted to this compound. This often involves the conversion of the 4-oxo group to a more labile leaving group, such as a chloro group, by treating the quinazolinone with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 6-bromo-4-chloro-2-methylquinazoline (B1278183) can then be subjected to a dehalogenation reaction to remove the chlorine atom at the 4-position, yielding the target compound, this compound.

An alternative pathway involves the direct synthesis from 2-amino-5-bromobenzoic acid, which is first converted to 6-bromo-2-methyl-4H-benzo[d] Current time information in Bangalore, IN.-oxazin-4-one. grafiati.com This benzoxazinone (B8607429) can then be reacted with a nitrogen source to form the quinazoline ring system.

Advanced Catalytic Approaches in Quinazoline Synthesis Relevant to this compound Scaffold

Modern synthetic chemistry has seen a surge in the use of catalytic methods to construct heterocyclic scaffolds like quinazoline, offering improved efficiency and sustainability.

Transition-Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Transition-metal catalysis has become an indispensable tool in the synthesis of quinazolines and their derivatives. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the formation of C-C and C-N bonds, which are crucial steps in many quinazoline synthetic routes. These reactions offer mild conditions and broad substrate scope, making them suitable for the synthesis of functionalized quinazolines.

Copper-catalyzed reactions have also gained prominence for the synthesis of quinazolines. These methods often involve cascade reactions that efficiently build the quinazoline core from simple starting materials. Iron catalysis has emerged as a more economical and environmentally friendly alternative for these transformations. Iron-catalyzed reactions can promote the synthesis of quinazolines through various mechanisms, including oxidative amination. These advanced catalytic approaches are highly relevant for the synthesis of the this compound scaffold, as they can tolerate the bromo-substituent and offer efficient pathways for the construction of the heterocyclic ring.

Green Chemistry Principles and Sustainable Synthesis

The synthesis of quinazoline derivatives has increasingly benefited from the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste. researchgate.net Modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis have emerged as powerful tools for creating quinazoline and quinazolinone scaffolds more efficiently and sustainably. frontiersin.orgacs.org

Microwave irradiation offers rapid and uniform heating of reaction mixtures, which often leads to significantly accelerated reaction rates, higher yields, and simplified work-up procedures compared to conventional heating methods. frontiersin.orgresearchgate.netnih.gov Protocols have been developed for the one-pot, solvent-free synthesis of quinazolin-4(3H)-ones, which aligns with green chemistry goals by minimizing solvent use. researchgate.netnih.gov The use of water as an eco-friendly solvent in the microwave-assisted synthesis of quinazolinones further enhances the sustainability of these methods. mdpi.com

Similarly, ultrasound-assisted synthesis provides an eco-friendly alternative by using ultrasonic waves to promote chemical reactions. scilit.com This technique can facilitate reactions at ambient temperature and pressure, often without the need for a metal catalyst. rsc.org Ultrasound irradiation has been successfully used for the clean and high-yield synthesis of various quinazolinone derivatives, reducing reaction times from hours to minutes. nih.govnih.gov

In contrast, conventional methods for preparing halogenated quinazolinones often start from the corresponding haloanthranilic acids. semanticscholar.org For instance, 3-amino-6-bromo-2-methylquinazolin-4(3H)-one can be synthesized by treating 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid. semanticscholar.org While effective, this method involves the use of corrosive reagents and solvents. Another approach involves the reaction of 2-methyl-3-p-fluorophenyl-6-bromoquinazoline-4(3H)-one with hydrazine (B178648) hydrate (B1144303) under microwave irradiation. arabjchem.org The development of greener synthetic routes continues to be a key objective in medicinal chemistry. researchgate.net

Derivatization Strategies from the this compound Core

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of more complex molecules. The presence of the bromine substituent, the quinazoline nitrogen atoms, and the methyl group provides multiple sites for chemical modification.

Functionalization at the Quinazoline Nitrogen Atoms

The nitrogen atoms within the quinazoline ring, particularly the N-3 position, are key sites for derivatization, often leading to compounds with significant biological activity. mdpi.com A common strategy involves the synthesis of the quinazolinone analogue, 3-amino-6-bromo-2-methylquinazolin-4(3H)-one. This intermediate can be prepared through methods such as the reaction of 2-alkyl-6-bromo-3,1-benzoxazine-4-one with hydrazine hydrate or by direct bromination of 3-amino-2-methylquinazolin-4(3H)-one. semanticscholar.orggrafiati.com

Once formed, the N-3 amino group is a versatile handle for further transformations. For example, it can be readily condensed with various substituted aryl aldehydes in the presence of an acid catalyst to form the corresponding Schiff bases. semanticscholar.org This reaction provides a straightforward route to a wide array of N-3 substituted quinazolinone derivatives.

Transformations of the Bromine Substituent

The bromine atom at the C-6 position is a crucial functional group for derivatization, acting as a versatile handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rroij.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester. wikipedia.org This reaction is widely used to synthesize biaryl compounds and other conjugated systems under relatively mild conditions. nih.govlibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product. libretexts.orgyonedalabs.com This strategy has been applied to successfully synthesize 6-aryl-substituted quinazolines. rroij.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.org This palladium-catalyzed reaction is highly effective for synthesizing N-aryl and N-heteroaryl compounds. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, base-assisted substitution of the halide by the amine, and reductive elimination. libretexts.org This method has been applied to 6-bromoquinazolin-4(3H)-ones to produce 6-aminated derivatives in moderate to high yields. researchgate.netnih.gov

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromoquinazolines
ReactionCatalyst System (Palladium Source + Ligand)BaseSolventTemperature
Suzuki-Miyaura CouplingPd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuIK₂CO₃ or Cs₂CO₃Dioxane/H₂O or DMF80-100 °C
Buchwald-Hartwig AminationPd₂(dba)₃ / Xantphos or DavePhosNaOtBu or Cs₂CO₃Dioxane or Toluene100-160 °C

Modifications of the Methyl Group

The methyl group at the C-2 position of the quinazoline ring also offers opportunities for functionalization, most notably through oxidation. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established method for oxidizing active methylene (B1212753) groups adjacent to carbonyls or in allylic and benzylic positions. wikipedia.orgadichemistry.com

This reagent has been shown to effectively oxidize the methyl group of 2-methylquinoline (B7769805) to the corresponding 2-quinoline aldehyde. emporia.edu By analogy, this transformation can be applied to this compound. The reaction typically proceeds by heating the substrate with a stoichiometric or catalytic amount of SeO₂ in a solvent such as dioxane or acetic acid. orgsyn.org The resulting aldehyde can then serve as a versatile intermediate for further synthetic elaborations, such as condensation or oxidation to a carboxylic acid.

Structure Activity Relationship Sar Studies of 6 Bromo 2 Methylquinazoline Derivatives

Influence of the Bromo Substituent at C-6 on Ligand-Target Interactions and Biological Profile

The presence of a halogen atom, particularly bromine, at the C-6 position of the quinazoline (B50416) ring is a well-established strategy for enhancing biological activity. nih.govnih.gov Research into the SAR of various quinazoline series consistently demonstrates that the C-6 bromo substituent often leads to improved potency. nih.gov

Studies have shown that this modification can significantly enhance antitumor properties. For instance, research indicates that the presence of a bromine atom at position C-6 enhances antitumor activity when compared to derivatives lacking this feature. This has been observed in various contexts, including the development of kinase inhibitors, where bromine and sulfonyl groups are common features in active compounds. The enhancement of anticancer effects by a C-6 halogen has been noted in multiple studies. nih.gov

Role of the Methyl Substituent at C-2 in Modulating Biological Activity and Receptor Binding

The C-2 position of the quinazoline ring is another critical site for substitution, and the presence of a methyl group at this position plays a significant role in defining the compound's biological activity. SAR literature indicates that substituents at the C-2 and C-3 positions are crucial for the pharmacological effects of quinazolinones. nih.gov Specifically, the presence of a methyl or thiol group at the C-2 position is considered essential for antimicrobial activities. nih.gov

Modifications to the methyl group at C-2 have been shown to produce structural analogs with considerable biological activity. scirp.org For example, increasing the lipophilicity at the C-2 position by replacing a methyl group with a butyl group resulted in a more active analgesic compound in one series of quinazolinones. encyclopedia.pub This highlights that while the methyl group itself is a key feature, its properties can be tuned to optimize interactions with specific targets. The size, steric profile, and electronic nature of the C-2 substituent directly influence how the molecule fits into and interacts with the binding pocket of a receptor or enzyme, thereby modulating its biological response. encyclopedia.pub

Systematic SAR Investigations Across 6-Bromo-2-methylquinazoline Series

Systematic SAR investigations have been conducted on various series of 6-bromoquinazoline (B49647) derivatives to understand how modifications across the scaffold impact biological outcomes. These studies often involve synthesizing a library of related compounds and evaluating their activity against specific targets.

One study synthesized new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives and evaluated them for antimicrobial and anti-inflammatory activities. researchgate.net Another series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines was evaluated for in vitro cytotoxicity against human cancer cell lines. mdpi.com In this series, the compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) was found to be a highly selective and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and showed significant anticancer activity against the MCF-7 breast cancer cell line. mdpi.com

A comparative study of 6-substituted 2-styrylquinazolin-4(3H)-ones provided clear SAR data on the role of the C-6 substituent. The research demonstrated that 6-bromo-2-styrylquinazolin-4-ones generally exhibit enhanced inhibitory activity against cancer cell lines compared to their 6-aryl-substituted counterparts. mdpi.com The table below summarizes the cytotoxicity data for several 6-bromo-2-styrylquinazolinone derivatives.

In Vitro Cytotoxicity (IC₅₀ in µM) of 6-Bromo-2-styrylquinazolin-4-one Derivatives mdpi.com
CompoundSubstituent on Styryl MoietyUACC-62 (Melanoma)MCF-7 (Breast)
Compound 3c (analogue)4-chloro14.96>100
Compound 6a (analogue)Unsubstituted Phenyl (at C-6)22.9937.18
Compound 6d (analogue)3-methoxy>10025.23
Compound 6f (analogue)4-fluoro19.7029.26

These systematic studies are invaluable for building a comprehensive understanding of how structural changes translate into functional differences, guiding the future design of more effective therapeutic agents.

Rational Design Principles for Optimizing Quinazoline Derivative Potency and Selectivity

The rational design of potent and selective quinazoline-based inhibitors is a multifaceted process that leverages SAR data, computational modeling, and a deep understanding of the target's biology. nih.govijcrt.org The ultimate goal is to optimize the interactions between the ligand and its biological target to maximize efficacy and minimize off-target effects. ijcrt.org

A key principle is the iterative optimization of substituents based on initial SAR findings. For the this compound scaffold, the bromo and methyl groups serve as foundational elements. Rational design would involve exploring modifications at other positions of the quinazoline ring to enhance desired properties. For instance, studies on β-glucocerebrosidase (GCase) modulators showed that SAR exploration could lead from a moderately potent screening hit to derivatives with single-digit nanomolar potency. nih.govnih.gov The SAR for this series suggested that both hydrophobic and π-π interactions were likely involved in binding to GCase. nih.gov

Computational techniques such as molecular docking and molecular dynamics simulations are integral to modern rational drug design. ijcrt.org These in silico methods allow researchers to predict how a designed molecule will bind to its target protein, providing insights into binding affinities and specific molecular interactions before the compound is synthesized. ijcrt.org This approach accelerates the development process by prioritizing candidates with the highest likelihood of success.

Another critical design principle is the optimization of selectivity. For kinase inhibitors, which often target the highly conserved ATP binding site, achieving selectivity can be challenging. acs.org However, subtle structural modifications can exploit minor differences between the kinase active sites. Rational design might involve introducing substituents that form specific hydrogen bonds or van der Waals interactions with non-conserved residues in the target kinase, thereby enhancing selectivity over other kinases. For example, some substituted quinazoline analogues are thought to induce a conformational change in the receptor upon binding, and optimizing the substituents for this induced conformation can lead to exceptionally potent and selective inhibitors. acs.org

Exploration of Biological Activities and Molecular Mechanisms of 6 Bromo 2 Methylquinazoline Analogues

Anticancer and Cytotoxic Activity Spectrum

The quinazoline (B50416) scaffold is a cornerstone in the design of modern anticancer drugs, with several FDA-approved agents like Gefitinib (B1684475) and Erlotinib built upon this structure. nih.gov The inclusion of a halogen, particularly bromine, at the 6-position has been shown to enhance the anticancer effects of these compounds. nih.gov

Tyrosine Kinase Inhibition, with a focus on Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)

A primary mechanism for the anticancer activity of 6-bromo-2-methylquinazoline analogues is the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) is a particularly important target, as its overactivation is implicated in numerous human cancers. japsonline.comresearchgate.net

Derivatives of 6-bromoquinazoline (B49647) have demonstrated potent and selective inhibition of EGFR. mdpi.com For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and evaluated as EGFR inhibitors. japsonline.comresearchgate.net Within this series, the compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine was identified as an exceptionally potent and selective inhibitor of EGFR, with an IC₅₀ value of 0.096 μM. mdpi.com Molecular docking studies confirmed that the nitrogen of the pyridine (B92270) ring at the second position of the quinazoline nucleus forms a hydrogen bond with the key amino acid residue Met793 in the EGFR binding site. japsonline.com

Further research into 6- and 7-substituted amino-4-anilinequinazoline derivatives has led to the identification of irreversible dual inhibitors of both EGFR and HER2. mdpi.com The presence of an aryl group at the C2 position and a bromo group at the C6 position has been associated with enhanced binding affinity to EGFR, thereby increasing anticancer efficacy. Studies on 4-(3-bromoanilino)-6,7-dimethoxyquinazoline revealed it to be an extremely potent EGFR tyrosine kinase inhibitor with an IC₅₀ of 25 pM, binding competitively at the ATP site. acs.orgacs.org While this specific compound is not a 2-methyl derivative, it underscores the critical role of the bromoanilino and quinazoline moieties in achieving high-potency inhibition.

The following table summarizes the EGFR inhibitory activity of selected 6-bromoquinazoline analogues.

CompoundTargetIC₅₀ (µM)Cell LineCitation
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineEGFR0.096- japsonline.commdpi.com
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)EGFR0.000025- acs.orgacs.org
4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-olVEGFR-- mdpi.com

Antiproliferative Mechanisms in Cellular Models

The antiproliferative effects of this compound analogues have been demonstrated across various human cancer cell lines. The inhibition of EGFR is a primary driver of these effects, leading to the shutdown of EGF-stimulated signal transmission. acs.org This blockade results in cell cycle arrest and the induction of apoptosis (programmed cell death).

In vitro studies have confirmed the cytotoxic potential of these compounds. A series of novel quinazoline-4(3H)-one derivatives featuring a thiol group at position 2 and bromine at position 6 were tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov One of the most potent compounds, with an aliphatic linker to the SH group, displayed IC₅₀ values of 15.85 µM against MCF-7 cells and 17.85 µM against SW480 cells. nih.gov Notably, this compound showed selectivity, with a much higher IC₅₀ value of 84.20 µM against the normal MRC-5 cell line, indicating it preferentially targets cancer cells. nih.gov

Similarly, the compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine, a potent EGFR inhibitor, also exhibited significant anticancer activity against the MCF-7 cell line with an IC₅₀ of 2.49 μM. mdpi.com Research on other derivatives has shown they can induce apoptosis by downregulating critical signaling pathways, such as the β-catenin/TCF4 pathway, which is often overactive in various cancers. Some quinazolinone derivatives have also been found to interfere with microtubule polymerization, leading to mitotic arrest and cell death. mdpi.com

The cytotoxic activity of selected 6-bromoquinazoline analogues is detailed in the table below.

CompoundCell LineActivity TypeIC₅₀ (µM)Citation
2-Thio-6-bromo-quinazoline-4(3H)-one derivative (8a)MCF-7Cytotoxic15.85 nih.gov
2-Thio-6-bromo-quinazoline-4(3H)-one derivative (8a)SW480Cytotoxic17.85 nih.gov
2-Thio-6-bromo-quinazoline-4(3H)-one derivative (8a)MRC-5Cytotoxic84.20 nih.gov
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineMCF-7Cytotoxic2.49 mdpi.com
6-bromo-2-methyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinoneMT-4Cytotoxic0.424 µg/ml nih.gov
6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinoneMT-4Cytotoxic0.461 µg/ml nih.gov

Antimicrobial Activities

In addition to their anticancer properties, this compound analogues have been investigated for their potential to combat microbial infections. nih.gov

Antibacterial Efficacy Studies

Several studies have highlighted the antibacterial properties of this class of compounds. A series of new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones was evaluated for antimicrobial activity using the cup-plate agar (B569324) diffusion method. nih.gov Certain compounds in this series demonstrated significant antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Pseudomonas aeruginosa, with efficacy comparable to standard drugs. nih.gov

Another study focused on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, which showed high activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia. mediresonline.org The activity of this compound against Staphylococcus aureus was reported to be higher than that of the standard drug Ciprofloxacin. mediresonline.org

Structure-activity relationship studies have also shown that substitution at the 6-position with a bromo group is beneficial for activity against the multidrug-resistant Gram-negative bacterium Acinetobacter baumannii. asm.orggoogle.com In contrast, one study involving Schiff bases of this compound-4(3H)-ones noted that bromination at the 6-position did not have a significant effect on general antimicrobial activity. scielo.brscielo.br

The table below summarizes the antibacterial spectrum of various 6-bromoquinazoline analogues.

Compound/SeriesBacterial Strain(s)ResultCitation
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesBacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosaSignificant activity comparable to standard drugs. nih.gov
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureus, Bacillus sp., Escherichia coli, Klebsiella pneumoniaHigh activity; more active than Ciprofloxacin against S. aureus. mediresonline.org
N²,N⁴-disubstituted 6-bromo-quinazoline-2,4-diaminesAcinetobacter baumannii6-bromo substitution is beneficial for activity. asm.orggoogle.com
Schiff bases of this compound-4(3H)-oneGeneral bacteriaBromination at 6-position had no significant effect on activity. scielo.brscielo.br

Antifungal Efficacy Studies

The antifungal potential of this compound analogues has also been explored. The same series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones that showed antibacterial effects also exhibited significant antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata. nih.gov The efficacy of some of these compounds was comparable to standard antifungal drugs. nih.gov

However, the effect of the bromine substitution is not universally positive across all analogue series. A study on biquinazoline diselenides compared the antifungal activity of compounds with 6-chloro and 6-bromo substitutions against nine types of phytopathogenic fungi. raco.cat The results indicated that the compounds containing chlorine atoms at the 6-position had stronger antifungal activities than those containing bromine atoms. raco.cat Furthermore, a study on Schiff bases of this compound-4(3H)-ones found that bromination at the 6-position did not significantly impact antifungal activity. scielo.brscielo.br

Compound/SeriesFungal Strain(s)ResultCitation
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesCandida albicans, Aspergillus niger, Curvularia lunataSignificant activity comparable to standard drugs. nih.gov
1,2-bis(6-bromoquinazolin-4-yl)diselanePhytopathogenic fungiLess active than 6-chloro analogues. raco.cat
Schiff bases of this compound-4(3H)-oneGeneral fungiBromination at 6-position had no significant effect. scielo.brscielo.br

Anti-inflammatory and Analgesic Research

Quinazolinone derivatives are known to possess anti-inflammatory and analgesic properties. researchgate.netnih.gov Research has confirmed that analogues of this compound are active in this regard.

In a study using the carrageenan-induced paw oedema test in rats, an established model for acute inflammation, several new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives showed good anti-inflammatory activity, with some compounds exhibiting efficacy comparable to the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov

Another investigation into newer quinazolinone analogues, including those with a 6-bromo substitution, screened compounds for both anti-inflammatory and analgesic effects. nih.gov Thiazolidinone derivatives of 6-bromo quinazolinone showed better anti-inflammatory and analgesic activity than corresponding arylidene and azetidinone derivatives. nih.gov Specifically, a compound substituted with a p-chlorophenyl group at the third position of the quinazolinone moiety demonstrated better anti-inflammatory activity (20.4% inhibition) than other tested compounds in its series. nih.gov

Furthermore, 3-Amino-6-Bromo-2-Methyl Quinazolin-4(3H)-one was evaluated for its in-vivo analgesic activity using the acetic acid-induced writhing test in mice and was found to exhibit significant pain relief. zenodo.org However, one study noted that bromination at the 6-position of the 3-methylquinoxalin-4(3H)-one nucleus appeared to decrease anti-inflammatory activity compared to the non-brominated analogue. scielo.br

Compound/SeriesActivityTest ModelResultCitation
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivativesAnti-inflammatoryCarrageenan-induced paw oedema (rat)Good activity, comparable to ibuprofen. nih.gov
3-Amino-6-Bromo-2-Methyl Quinazolin-4(3H)-oneAnalgesicAcetic acid-induced writhing (mouse)Significant analgesic activity (74.67 - 83.80% protection). zenodo.org
3-[2′-(p-chlorobenzylideneamino)phenyl]-2-methyl-6-bromo quinazolin-4-oneAnti-inflammatory-Showed 20.4% edema inhibition. nih.gov
3-{[1-(substituted aminomethyl)-2-oxo-1,2-dihydro-indole-3`-yl-idene)amino}-6-bromo-2-methylquinazolin-4-(3H)-onesAnti-inflammatory-Bromination at position 6 was found to decrease anti-inflammatory activity compared to non-brominated analogues.

Antimalarial Studies

The global challenge of malaria, intensified by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the discovery of novel and effective therapeutic agents. Quinazoline derivatives have been a focal point of this research due to their structural relationship to natural antimalarial alkaloids like febrifugine.

Research into 2,3-disubstituted-4(3H)-quinazolinones has identified them as a promising area for the development of new drugs to combat malaria. longdom.org In one study, a series of 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei in mice. nih.govnih.gov Several of these compounds demonstrated notable antimalarial effects at a dose of 5 mg/kg. nih.govnih.gov This highlights the potential of the quinazolinone core in designing cost-effective antimalarial candidates with simpler synthetic pathways compared to drugs like Chloroquine and Artemisinin. nih.govnih.gov

Further studies have explored 2,4,6-trisubstituted quinazolines, revealing their potential against both sensitive and multidrug-resistant P. falciparum strains. cbijournal.com The substitution pattern on the quinazoline ring is critical for activity. For instance, the introduction of a 6-bromo substituent has been a strategy in the synthesis of various pharmacologically active quinazolinones. researchgate.net While direct antimalarial data for this compound itself is specific, the broader class of 6-substituted quinazolines has shown promise. cbijournal.com For example, a series of 4-anilinoquinazolines with 6-ureido substitutions were evaluated as potent antimalarial agents. cbijournal.com

The development of 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives has also yielded compounds with significant antiprotozoal activity. One such quinazoline derivative, 3h , was identified as a potent candidate against Trypanosoma brucei brucei, with a high selectivity index. tandfonline.com Another study focused on 4-carboxamido-2-trichloromethylquinazolines, where the 2-trichloromethyl group was found to be essential for antiplasmodial activity. semanticscholar.org

The table below summarizes the antimalarial activity of selected quinazoline derivatives, illustrating the potential of this scaffold.

Compound ClassKey Structural FeaturesActivity/FindingsReference
2,3-substituted quinazolin-4(3H)-onesVaried substitutions at positions 2 and 3Exhibited in vivo antimalarial activity against P. berghei. longdom.orgnih.govnih.gov
2,4,6-trisubstituted quinazolinesSubstitutions at positions 2, 4, and 6Showed potential against sensitive and resistant P. falciparum. cbijournal.com
6-ureido-4-anilinoquinazolinesUreido group at C6, anilino at C4Evaluated as potent antimalarial agents. cbijournal.com
2,4-bis[(substituted-aminomethyl)phenyl]quinazolinesAminomethylphenyl groups at C2 and C4Compound 3h showed potent activity against T. brucei brucei. tandfonline.com
4-carboxamido-2-trichloromethylquinazolinesCCl3 group at C2, carboxamide at C4The 2-trichloromethyl group was found to be mandatory for antiplasmodial activity. semanticscholar.org

Anticonvulsant Investigations

The structural versatility of the quinazoline ring has also led to its exploration in the field of neuroscience, particularly in the search for new anticonvulsant agents. The core structure is amenable to modifications that can influence its interaction with central nervous system targets.

Derivatives of 2-methyl-3-aminoquinazolin-4(3H)-one, including those with a 6-bromo substitution, have been synthesized and evaluated for their biological activities. researchgate.net In a study by Sahu et al., 3-amino-6-bromo-2-methylquinazolin-4(3H)-one was used as a starting material to synthesize a series of Schiff bases. researchgate.net These new compounds underwent pharmacological screening, which included evaluation for anticonvulsant properties. The study noted that bromination at the 6-position of the 2-methylquinazolinone scaffold was a key feature of the synthesized compounds. researchgate.net

While specific data on the anticonvulsant mechanism of this compound analogues is limited in the provided context, the broader class of quinazolinone derivatives has been recognized for its potential CNS effects. The lipophilicity and electronic properties conferred by substituents such as a bromo group at position 6 and a methyl group at position 2 are critical in determining the molecule's ability to cross the blood-brain barrier and interact with neural targets. Further research is necessary to elucidate the specific structure-activity relationships (SAR) for anticonvulsant effects within this chemical series.

Other Emerging Biological Activities of Quinazoline Derivatives

The quinazoline scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a remarkable spectrum of biological activities beyond those previously discussed. The inherent chemical versatility of the quinazoline ring allows for the synthesis of large libraries of compounds for screening against various therapeutic targets.

Antimicrobial and Antifungal Activity: Quinazolinone derivatives have demonstrated significant potential as antimicrobial and antifungal agents. researchgate.netmdpi.com For example, 2,4,6-trisubstituted quinazolines have been synthesized and shown to possess activity against both gram-positive and gram-negative bacteria. cbijournal.com Studies on 6-bromo quinazolinone derivatives have confirmed their antibacterial and antifungal properties. researchgate.net In one such study, compounds were tested against Escherichia coli, Bacillus cirroflagellosus, Candida albicans, and Aspergillus niger, with many showing moderate to good activity. researchgate.net The presence of the bromo substituent is often explored to enhance the antimicrobial spectrum and potency.

Anticancer Activity: The quinazoline framework is a cornerstone of modern oncology drug development. Several FDA-approved anticancer drugs, such as gefitinib and erlotinib, are quinazoline derivatives that function as tyrosine kinase inhibitors. researchgate.net Research into novel quinazoline analogues continues to yield compounds with potent anti-proliferative activity against various cancer cell lines, including THP-1, HL-60, and A375. researchgate.net The substitution pattern is crucial, with modifications at the 2, 4, and 6 positions of the quinazoline ring playing a key role in their mechanism of action and efficacy. mdpi.comresearchgate.net

Anti-inflammatory and Analgesic Activity: Certain 6-bromoquinazolinone derivatives have been synthesized and screened for their anti-inflammatory and analgesic activities. researchgate.net These studies indicate that the quinazoline nucleus can be a valuable template for developing new non-steroidal anti-inflammatory agents. The biological activity is often compared to standard drugs to assess the potential of these new synthetic compounds. researchgate.net

The diverse biological profile of quinazoline derivatives is summarized in the table below.

Biological ActivityKey Findings for Quinazoline DerivativesReference(s)
Antibacterial 2,4,6-trisubstituted quinazolines show activity against gram-positive and gram-negative bacteria. 6-bromo derivatives tested against E. coli and B. cirroflagellosus. cbijournal.comresearchgate.net
Antifungal 6-bromo quinazolinone derivatives showed activity against C. albicans and A. niger. researchgate.net
Anticancer Derivatives show cytotoxic activity against various cancer cell lines (THP-1, HL-60, A375). The scaffold is the basis for approved tyrosine kinase inhibitors. mdpi.comresearchgate.net
Anti-inflammatory Synthesized 6-bromoquinazolinone derivatives demonstrated anti-inflammatory properties. researchgate.net
Analgesic Pharmacological screening of 6-bromoquinazolinone derivatives revealed analgesic activity. researchgate.net
Antiviral The quinazoline scaffold has been investigated for antiviral properties, including against HIV. cbijournal.comresearchgate.net
Antitubercular Literature highlights the evaluation of quinazoline derivatives for activity against tuberculosis. researchgate.net

This wide range of activities underscores the importance of the quinazoline scaffold in medicinal chemistry and provides a strong rationale for the continued exploration of analogues, such as those derived from this compound, for novel therapeutic applications. longdom.orgnih.govcbijournal.comresearchgate.nettandfonline.comresearchgate.netCurrent time information in Bangalore, IN.mdpi.comnih.gov

Advanced Computational and Theoretical Chemistry Studies Applied to 6 Bromo 2 Methylquinazoline

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of 6-bromo-2-methylquinazoline. These methods model the behavior of electrons within the molecule, which dictates its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical method widely used to investigate the electronic structure of quinazoline (B50416) derivatives. DFT calculations, particularly with the B3LYP hybrid functional and basis sets like 6-311++G(d,p) or 6-31+G(d,p), are employed to optimize molecular geometries and compute electronic parameters. ufms.brnih.gov Studies on structurally related 6-bromo-quinazolin-4-one derivatives have utilized DFT to analyze electronic properties and justify results from biological assays. nih.gov The choice of functional and basis set is critical, with split-valence basis sets that include polarization functions being important for accurately describing the electronic configuration of molecules containing heteroatoms like nitrogen and bromine. nih.gov These calculations provide foundational data for further analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MESP) mapping.

Table 1: Common DFT Methodologies Applied to Quinazoline Derivatives

Study FocusComputational MethodBasis SetKey FindingsReference
Cytotoxic 6-Bromo Quinazoline DerivativesDFT / B3LYP6-31+G(d,p)Provided electronic parameters to justify biological activity results. nih.gov
Substituted Quinazoline DerivativesDFT / B3LYP6-311++G(d,p)Evaluated substituent effects on electronic and thermodynamic properties. ufms.br
Quinazolinone Corrosion InhibitorsDFT / B3LYP6-31++G(d,p)Optimized molecular structures for subsequent simulations. abechem.com
2-Methyl-3H-Quinazoline-4-one DerivativeDFT / B3LYP---Optimized molecular geometry and described electronic properties. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial as the HOMO acts as an electron donor and the LUMO as an electron acceptor, governing the molecule's reactivity in chemical reactions. researchgate.netbiointerfaceresearch.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

In studies of related 6-bromo-quinazolin-4-one derivatives, the HOMO has been shown to be located on the bromobenzene (B47551) and quinazolinone rings, as well as the sulfur atom in thio-substituted analogs, while the LUMO is distributed across the entire molecule. nih.gov For the structurally similar hit fragment 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one , FMO calculations were performed as part of an investigation into its inhibitory activity. dokumen.pub A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of charge transfer within the molecule, which can be a critical factor in its biological activity. researchgate.net

Electrostatic Potential Surface (MESP) Mapping

Molecular Electrostatic Potential Surface (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. ufms.brabechem.com The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying charge. researchgate.netresearchgate.net Typically, red areas indicate negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas denote positive potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.netchemrxiv.org

For quinazoline derivatives, MESP analysis helps identify the most reactive sites for intermolecular interactions. ufms.brabechem.com In related structures, the negative potential is often concentrated around electronegative atoms like the quinazoline nitrogens and carbonyl oxygens, identifying them as key sites for hydrogen bonding and other interactions. researchgate.netresearchgate.net Conversely, positive regions are often found near hydrogen atoms. researchgate.net This visual representation of charge distribution is critical for understanding how the molecule will interact with biological targets like protein binding pockets. mdpi.com

Molecular Modeling and Docking Simulations for Receptor Binding and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as a protein or enzyme. This method is extensively used to study how 6-bromo-quinazoline derivatives may act as inhibitors for various biological targets.

Research has shown that derivatives of 6-bromo-quinazoline are investigated as potential inhibitors for several key enzymes implicated in diseases like cancer. For instance, docking studies have been performed on 6-bromo quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. nih.gov In one such study, the most active 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative demonstrated a strong binding affinity for EGFR, with a calculated binding energy of -6.7 kcal/mol. nih.gov Similarly, docking simulations of 6-bromo-2-styrylquinazolin-4(3H)-ones have been used to identify their hypothetical binding motifs within the active sites of dihydrofolate reductase and thymidylate synthase.

These simulations reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's active site. For example, interactions with key residues like Met793 in EGFR are often highlighted as critical for inhibitory activity. Such insights are vital for the rational design and optimization of more potent and selective inhibitors based on the this compound scaffold.

Table 2: Molecular Docking Studies of 6-Bromo-Quinazoline Derivatives

Derivative ClassProtein TargetKey FindingsReference(s)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-onesEGFRCompound 8a showed a binding energy of -6.7 kcal/mol with key hydrogen bond interactions. nih.gov
6-Bromo-2-styrylquinazolin-4(3H)-onesDihydrofolate Reductase, Thymidylate SynthaseIn silico studies were conducted to recognize the hypothetical binding motif.
6-Bromo quinazolinone derivativesAnticancer TargetsDocking studies suggested compounds could be lead molecules for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—physicochemical, electronic, or steric properties—to predict the activity of new, unsynthesized compounds.

For derivatives of 6-bromo-2-methylquinazolin-4-one, preliminary QSAR studies have been conducted to understand the structural requirements for specific biological activities, such as antioxidant properties. These studies often involve calculating various molecular descriptors using software and then developing a regression model to link these descriptors to the observed activity. Such analyses help in identifying which structural modifications on the quinazoline scaffold are likely to enhance or diminish the desired biological effect.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations model the atomic movements of the system, providing insights into the stability of the binding pose and the dynamics of the intermolecular interactions.

MD simulations have been applied to complexes of 6-bromo quinazoline derivatives with their target proteins, such as EGFR. nih.gov These simulations can assess the stability of the ligand within the binding pocket and confirm the persistence of key interactions, like hydrogen bonds, that were predicted by docking. By analyzing the trajectory of the simulation, researchers can evaluate the conformational stability of the ligand-receptor complex, ensuring that the predicted binding mode is maintained in a more realistic, dynamic environment. This provides a higher level of confidence in the proposed mechanism of action and is a crucial step in computer-aided drug design.

In Silico Prediction of Molecular Properties for Drug Design

In the contemporary drug discovery landscape, in silico methodologies are indispensable for expediting the identification and optimization of lead compounds. nih.gov These computational tools allow for the early prediction of a molecule's pharmacokinetic and pharmacodynamic profiles, significantly reducing the time and financial investment required for drug development. nih.govphyschemres.org For the this compound scaffold and its derivatives, in silico studies have been instrumental in evaluating their potential as therapeutic agents by predicting drug-likeness, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and binding affinities to various biological targets. researchgate.netmdpi.com

Drug-Likeness and Physicochemical Properties

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. This is often evaluated using established guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). mdpi.com Computational studies on derivatives of the this compound core, such as 3-amino-6-bromo-2-methylquinazoline-4(3H)-one, have been performed to predict these key physicochemical properties. sciforum.net

Table 1: Predicted Molecular Properties and Drug-Likeness for a this compound Derivative

CompoundHBAHBDLog PMolecular Polar Surface Area (MolPSA Ų)CNSDrug Likeness Score
3-amino-6-bromo-2-methylquinazoline-4(3H)-one321.3341.163.98-

Source: Data adapted from computational studies on quinazolinone derivatives. sciforum.net

The data indicate that a compound like 3-amino-6-bromo-2-methylquinazoline-4(3H)-one generally aligns with drug-like parameters, featuring a low number of hydrogen bond donors and acceptors and a suitable LogP value, suggesting good potential for oral bioavailability. sciforum.net

ADMET Predictions

Predicting the ADMET profile of a compound is critical for avoiding late-stage clinical failures. physchemres.orgfrontiersin.org In silico models can forecast a range of properties, including blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicities like hERG channel blockage or hepatotoxicity. nih.govfrontiersin.org For the 6-bromo-quinazoline scaffold, computational tools are used to flag potential liabilities early in the design phase. While specific, comprehensive ADMET reports for this compound itself are not widely published, the methodologies are routinely applied to its analogs. mdpi.comacs.org For example, Central Nervous System (CNS) activity is a parameter predicted for derivatives, which helps in determining if a compound is likely to have unintended neurological effects or if it could be developed for neurological targets. sciforum.net

Molecular Docking and Target Interaction Studies

Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a ligand to the active site of a target protein. ijfmr.com This method has been extensively applied to derivatives of 6-bromo-quinazoline to rationalize their biological activity and guide the design of more potent inhibitors. These studies have explored interactions with a variety of therapeutically relevant targets, including enzymes involved in cancer and infectious diseases. mdpi.comsciforum.netmdpi.com

For instance, docking studies on 6-bromo quinazolinone derivatives have identified potential binding modes within the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.comnih.gov Other research has shown that derivatives can dock effectively into the active sites of DNA gyrase, an essential bacterial enzyme, and dihydrofolate reductase, a target for both antimicrobial and anticancer agents. sciforum.netmdpi.com These studies provide crucial insights into the structure-activity relationships, highlighting key interactions such as hydrogen bonds and pi-stacking that contribute to the ligand's binding energy. nih.gov

Table 2: Examples of Molecular Docking Studies on 6-Bromo-quinazoline Derivatives

Derivative ClassTarget ProteinDocking Score (kcal/mol)Key Interactions Noted
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)EGFR-6.7Hydrogen bonds and other key interactions with active site residues. nih.gov
Nitro-substituted quinazolinone derivativeDNA gyrase-8.3H-bonding and pi interactions. sciforum.net
6-bromo-2-styrylquinazolin-4(3H)-one derivativesDihydrofolate ReductaseNot specifiedAnalysis of hypothetical binding motif within the active site. mdpi.com
Quantum Chemical Calculations

For a deeper understanding of molecular properties, researchers employ quantum chemical calculations, such as Density Functional Theory (DFT). rsc.orgresearchgate.net These methods provide detailed information about a molecule's electronic structure, orbital energies (like HOMO and LUMO), and thermodynamic stability. nih.gov In the context of 6-bromo-quinazoline derivatives, DFT calculations using the B3LYP/6–31 + G(d, p) level of theory have been used to compare the relative thermodynamic stability of different isomers, providing a theoretical basis for their observed reactivity and potency. nih.gov Such advanced computational approaches are valuable for refining molecular design beyond what is possible with simpler models. rsc.org

Conclusions and Future Research Directions for 6 Bromo 2 Methylquinazoline

Current State of Research and Key Findings on the Compound

The current body of research on 6-bromo-2-methylquinazoline primarily focuses on the synthesis and biological evaluation of its derivatives, particularly in the form of 6-bromo-2-methyl-3-substituted-quinazolin-4(3H)-ones. The foundational structure is recognized as a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities exhibited by quinazoline-based compounds. mdpi.comekb.egarkat-usa.org

Key findings indicate that derivatives of this compound possess notable antimicrobial, anti-inflammatory, analgesic, and anthelmintic properties. consensus.appresearchgate.netscielo.br For instance, a series of new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and showed significant antibacterial and antifungal activities. nih.gov Specifically, compounds with certain substitutions demonstrated antibacterial effects comparable to standard drugs, while others showed good antifungal activity against strains like Candida albicans and Aspergillus niger. nih.govresearchgate.net

Furthermore, in studies involving Schiff bases derived from 3-amino-6-bromo-2-methylquinazolin-4(3H)-one, specific derivatives exhibited significant analgesic and anti-inflammatory activities. consensus.appscielo.br It was also observed that the presence of the bromine atom at the 6-position can positively influence certain biological effects, such as slightly increasing the anthelmintic activity against Pheretima posthuma. scielo.br The research underscores that the biological profile of these compounds is highly dependent on the nature of the substituents attached to the quinazolinone core. nih.gov

Summary of Reported Biological Activities for this compound Derivatives

Activity InvestigatedKey FindingsReference CompoundsCitations
AntimicrobialCompounds exhibited significant antibacterial and antifungal activity against various strains.6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones nih.govresearchgate.net
Anti-inflammatoryCertain derivatives showed good anti-inflammatory activity comparable to ibuprofen.6-bromo-2-methyl-3-(2-chlorophenyl) quinazolin-4-one nih.govresearchgate.net
AnalgesicSignificant analgesic properties were observed in specific Schiff base derivatives.Schiff and Mannich bases of 3-amino-6-bromo-2-methylquinazolin-4(3H)-one consensus.appscielo.br
AnthelminticBromination at the 6-position was noted to slightly increase activity against Pheretima posthuma.Mannich bases of 3-amino-6-bromo-2-methylquinazolin-4(3H)-one consensus.appscielo.br

Prospects for Novel Synthetic Strategies and Derivatizations of Bromo-Methyl Quinazolines

The future of bromo-methyl quinazolines lies in the development of more efficient synthetic routes and the exploration of diverse derivatizations to broaden their chemical space and biological potential.

Novel Synthetic Strategies: Most current syntheses begin with 5-bromoanthranilic acid, which is condensed with acetic anhydride (B1165640) to form 6-bromo-2-methyl-3,1-benzoxazinone, a key intermediate. nih.gov Future strategies could focus on greener and more efficient methods, such as microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and improve purity for related quinazoline (B50416) structures. Metal-free synthesis protocols are also an attractive avenue for creating quinazolinone-fused skeletons. arabjchem.org

Derivatization Prospects: The this compound scaffold offers multiple sites for chemical modification:

The N3 Position: This position has been successfully derivatized with various substituted anilines and by converting it to an amino group to form Schiff and Mannich bases. consensus.appscielo.brnih.gov Future work could involve introducing a wider range of heterocyclic and functionalized moieties to explore new structure-activity relationships (SAR).

The C4 Position: While much of the research focuses on the quinazolin-4-one, the 4-chloroquinazoline (B184009) intermediate is a versatile precursor. arkat-usa.orgmdpi.com This allows for the introduction of various nucleophiles, including amines, thiols, and alkoxy groups, to generate diverse libraries of 4-substituted quinazolines. derpharmachemica.com

The C6-Bromo Group: The bromine atom is not just a modulator of biological activity but also a synthetic handle. It can be readily substituted through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity.

The C2-Methyl Group: The methyl group can be functionalized, for example, through condensation reactions, to attach other chemical entities, although this route is less explored in the current literature for this specific compound.

Future Avenues in Biological Activity Profiling and Target Identification for this Chemical Class

While initial studies have focused on antimicrobial and anti-inflammatory activities, the quinazoline scaffold is renowned for its potent anticancer and central nervous system activities. mdpi.comekb.eg Future research should pivot towards these high-impact therapeutic areas.

Anticancer Activity: Numerous quinazoline-based drugs, such as Gefitinib (B1684475) and Erlotinib, are successful EGFR kinase inhibitors. nih.gov Studies show that a halogen atom at the 6-position of the quinazoline ring can enhance anticancer effects. nih.govmdpi.com Therefore, a primary future direction should be the screening of this compound derivatives against a panel of cancer cell lines and key oncogenic targets like EGFR, VEGFR, and HER2. ekb.egmdpi.com

Neurodegenerative Diseases: Quinazoline derivatives are being explored for their potential in treating Alzheimer's disease by targeting pathways like Aβ amyloid aggregation. mdpi.com Additionally, the related 2-aminoquinazoline (B112073) scaffold has yielded potent antagonists for the A2A adenosine (B11128) receptor (A2AR), a key target for neurodegenerative disorders like Parkinson's disease. mdpi.com Profiling this chemical class against such CNS targets is a promising avenue.

Specific Enzyme Inhibition: Computational studies have predicted that derivatives of this compound could act as DNA gyrase inhibitors, suggesting a more specific antibacterial mechanism to be explored. sciforum.net Other potential targets include carbonic anhydrase and phosphoinositide-3-kinase, for which other substituted quinazolines have shown inhibitory activity. mdpi.com

Potential Biological Targets for Future Screening

Therapeutic AreaPotential Molecular TargetRationaleCitations
OncologyEGFR, VEGFR, HER2Halogen at C6 is known to enhance activity in clinically approved quinazoline inhibitors. ekb.egnih.govmdpi.com
NeurodegenerationA2A Adenosine Receptor (A2AR)Related 6-bromo-2-aminoquinazolines are potent A2AR antagonists. mdpi.com
NeurodegenerationBeta-secretase, Aβ aggregationThe quinazoline scaffold is being explored for anti-Alzheimer's agents. mdpi.com
Infectious DiseaseBacterial DNA GyraseDocking studies suggest high binding affinity for 3-amino-6-bromo-2-methylquinazoline derivatives. sciforum.net

Advanced Computational Approaches for Rational Drug Design and Optimization

To accelerate the discovery of potent and selective drug candidates from the this compound class, advanced computational methods are indispensable.

Molecular Docking and Virtual Screening: As demonstrated in studies on EGFR and DNA gyrase, molecular docking is a powerful tool for predicting the binding modes and affinities of novel derivatives. nih.govsciforum.net This approach can be used to perform large-scale virtual screening of computationally-designed libraries of this compound derivatives against various high-value biological targets, prioritizing the synthesis of the most promising candidates.

Structure-Activity Relationship (SAR) and Quantitative SAR (QSAR): By synthesizing and testing a focused library of compounds, robust SAR and QSAR models can be developed. These models help to quantify the relationship between specific structural features (e.g., the substituent at N3, the group replacing the C6-bromo) and biological activity, guiding the design of more potent analogues. nih.govrsc.org

Molecular Dynamics (MD) Simulations: To complement static docking poses, MD simulations can be employed to study the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov This provides deeper insights into the key interactions and the conformational changes that occur upon binding.

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug discovery. Applying these models can help to flag and deprioritize derivatives with likely poor pharmacokinetic profiles or toxicity issues, saving significant resources.

By integrating these computational strategies with targeted synthetic efforts and broad biological profiling, the full therapeutic potential of the this compound scaffold can be systematically explored and optimized for the development of next-generation therapeutics.

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-2-methylquinazoline, and how do reaction conditions influence yield and purity?

Methodological Answer :

  • Direct Bromination : Bromination of 2-methylquinazoline using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C yields this compound. Monitor regioselectivity via HPLC (retention time ~12.3 min) to confirm product identity .
  • Alternative Routes : Cyclocondensation of 2-aminobenzonitrile derivatives with brominated acetyl precursors under acidic conditions (e.g., H₂SO₄) may reduce byproducts like 6-chloro analogs. Use TLC (silica gel, chloroform:methanol 9:1) to track intermediates .
  • Critical Parameter : Solvent polarity (e.g., DMF vs. THF) impacts bromine activation; higher polarity increases electrophilic substitution efficiency .

Q. How can researchers characterize this compound’s stability under varying storage conditions?

Methodological Answer :

  • Stability Assay : Conduct accelerated degradation studies under light (ICH Q1B guidelines), humidity (40°C/75% RH), and inert atmospheres (N₂). Monitor decomposition via LC-MS; degradation products include demethylated analogs (m/z 209.1) and bromine displacement compounds .
  • Storage Recommendations : Store at 2–8°C in amber vials under argon. Avoid aqueous solvents to prevent hydrolysis (t½ < 7 days in H₂O at 25°C) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer :

  • ¹H NMR : Look for characteristic aromatic protons (δ 8.2–8.5 ppm, doublet for H-5 and H-7) and methyl group (δ 2.6 ppm, singlet). Compare with reference spectra from authenticated samples .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 239.0 (theoretical 238.03). Isotopic patterns for bromine (1:1 ratio for M and M+2 peaks) confirm Br presence .

Advanced Research Questions

Q. How does this compound interact with kinase targets in vitro, and what methodological controls are needed to validate inhibitory activity?

Methodological Answer :

  • Kinase Assay Design : Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., EGFR or VEGFR2). Include negative controls (DMSO vehicle) and positive controls (staurosporine). IC₅₀ values <10 µM suggest therapeutic potential .
  • Off-Target Screening : Cross-test against unrelated kinases (e.g., PKA) to assess selectivity. Data contradictions may arise from assay buffer variations (e.g., Mn²⁺ vs. Mg²⁺ cofactors); standardize protocols .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer :

  • DFT Calculations : Model Pd-catalyzed coupling using Gaussian09 (B3LYP/6-31G*). The C6-Br bond dissociation energy (BDE) correlates with reactivity; lower BDE (~65 kcal/mol) indicates favorable oxidative addition .
  • Experimental Validation : Compare predicted vs. observed yields using Pd(PPh₃)₄ in THF/Na₂CO₃. Discrepancies may stem from steric hindrance at C2-methyl; optimize ligand choice (e.g., XPhos) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer :

  • Meta-Analysis Framework : Use PRISMA guidelines to aggregate data from PubMed, SciFinder, and EMBASE. Stratify studies by cell line (e.g., HeLa vs. HEK293) and assay type (MTT vs. resazurin).
  • Experimental Replication : Reproduce high-impact studies with standardized protocols. For example, IC₅₀ variations >50% across labs may indicate batch-dependent impurities (e.g., residual Pd catalysts) .

Methodological Pitfalls and Solutions

Q. Why do synthetic yields vary widely in literature, and how can reproducibility be improved?

Methodological Answer :

  • Root Causes : Impure starting materials (e.g., 2-methylquinazoline contaminated with regioisomers) or suboptimal bromination conditions.
  • Solutions :
    • QC for Starting Materials : Use GC-MS to verify >98% purity of precursors.
    • Standardized Protocols : Adopt reaction monitoring via in-situ IR (C-Br stretch at 550 cm⁻¹) to halt reactions at 85% conversion .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀. Report 95% confidence intervals; exclude outliers via Grubbs’ test (α=0.05) .
  • Data Transparency : Share raw datasets in repositories like Zenodo to enable independent validation .

Emerging Research Directions

Q. Can this compound serve as a precursor for radiopharmaceuticals (e.g., ⁶⁸Ga-labeled probes)?

Methodological Answer :

  • Radiolabeling Feasibility : Chelate via Schiff base formation at C2-methyl. Test stability in saline using ITLC (radiochemical purity >95% required) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.